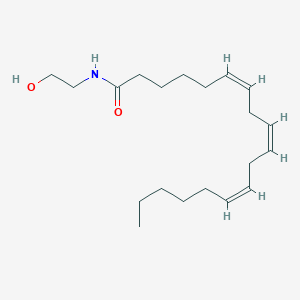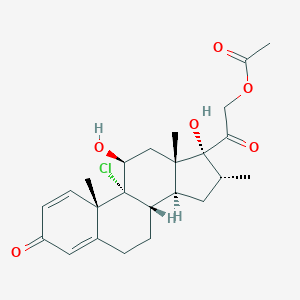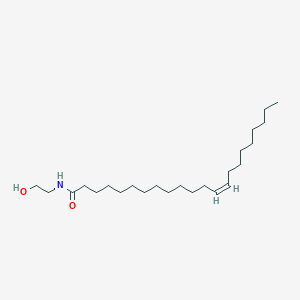
Palladium(II)-Hexaacetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium(2+);hexaacetate, commonly known as Pd(2+);HAA, is an organometallic compound of palladium with a hexaacetate ligand. It is a white powder and is soluble in both water and organic solvents. Pd(2+);HAA is used in a wide range of applications, including scientific research, industrial processes, and medical treatments.
Wissenschaftliche Forschungsanwendungen
Synthese von eindimensionalen Nanostrukturen
Palladium(II)-Hexaacetat: ist ein wichtiges Mittel bei der Synthese von eindimensionalen (1D) Nanostrukturen wie Nanodrähten, die aufgrund ihres hohen Oberflächen-Volumen-Verhältnisses und ihrer verbesserten katalytischen Aktivität von großer Bedeutung sind. Diese Nanostrukturen sind aufgrund ihrer elektronischen und plasmonischen Eigenschaften vorteilhaft, die durch ihren kleinen Durchmesser in Kombination mit einer 1D-Struktur beeinflusst werden, die verbesserte elektrische, mechanische und thermische Eigenschaften bieten kann .
Katalyse in der organischen Synthese
Im Bereich der organischen Synthese dient This compound als Katalysator, insbesondere bei Hydrierungsreaktionen. Seine Rolle ist in industriellen Anwendungen von Bedeutung, bei denen die Immobilisierung von Pd-Nanopartikeln auf festen Trägern zu erhöhter Aktivität und Selektivität in katalytischen Prozessen führt .
Wasserstoffspeicher
Die einzigartige Fähigkeit von Palladium-basierten Verbindungen, Hydride zu bilden, wird in Anwendungen zur Wasserstoffspeicherung genutzt. This compound kann verwendet werden, um Strukturen zu erstellen, die Wasserstoff effizient speichern, was ein wichtiger Bestandteil der Entwicklung nachhaltiger Energielösungen ist .
Wasserstoffdetektion und -sensorik
Palladium-basierte Nanostrukturen, die aus This compound gewonnen werden, werden zur Detektion und Erkennung von Wasserstoff eingesetzt. Diese Anwendung ist entscheidend für die Sicherheit in Industrien, in denen Wasserstoff ausgiebig verwendet wird, sowie für die Umweltüberwachung .
Elektrokatalyse
This compound: wird auch in der Elektrokatalyse eingesetzt, wo es die Geschwindigkeit elektrochemischer Reaktionen erhöht. Dies ist besonders wichtig in der Brennstoffzellentechnologie, wo effiziente Elektrokatalysatoren benötigt werden, um die Leistung und Haltbarkeit von Brennstoffzellen zu verbessern .
Chemische Sensorik
Über die Wasserstoffdetektion hinaus werden Palladium-basierte Nanostrukturen für ihr Potenzial in der Erkennung einer Vielzahl von Chemikalien untersucht. Diese Forschung ist im Gange, und This compound spielt eine Schlüsselrolle bei der Entwicklung von Sensoren, die für die Umweltüberwachung, das Gesundheitswesen und die industrielle Sicherheit eingesetzt werden könnten .
Wirkmechanismus
Mode of Action
Palladium(2+);hexaacetate interacts with its targets by accelerating the rate of chemical reactions. It does this without being consumed in the process, meaning it can be used repeatedly. This compound is more reactive than the analogous platinum compound . Depending on the value of n, the compound is soluble in many organic solvents and is commonly used as a catalyst for organic reactions .
Pharmacokinetics
For example, a study on a dinuclear palladium(II)-spermine chelate (Pd2Spm) showed that palladium in serum exhibited biphasic kinetics with a terminal half-life of 20.7 hours . The free palladium in serum ultrafiltrate showed a higher terminal half-life than platinum (35.5 versus 31.5 hours) . Palladium was distributed throughout most of the tissues except for the brain, with the highest values in the kidney, followed by the liver, lungs, ovaries, adipose tissue, and mammary glands .
Safety and Hazards
Zukünftige Richtungen
Recent advances in palladium-catalyzed C(sp3)/C(sp2)–H bond functionalizations have opened up new possibilities for the synthesis of C-branched glycosides . The development of novel ligands to promote and control otherwise recalcitrant C–H functionalization reactions is now at the forefront of organic and organometallic chemistry .
Biochemische Analyse
Cellular Effects
It is known that palladium nanostructures have been developed as self-therapeutics with antibacterial and cytotoxic pharmacological activities
Molecular Mechanism
It is known that palladium nanostructures can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Palladium(2+);hexaacetate involves the reaction of Palladium(II) acetate with acetic acid in the presence of an oxidizing agent.", "Starting Materials": [ "Palladium(II) acetate", "Acetic acid", "Oxidizing agent" ], "Reaction": [ "Mix Palladium(II) acetate and acetic acid in a reaction vessel", "Add the oxidizing agent to the reaction mixture", "Heat the reaction mixture to a temperature of 60-70°C and stir for 1-2 hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid and wash with cold acetic acid", "Dry the solid under vacuum to obtain Palladium(2+);hexaacetate" ] } | |
CAS-Nummer |
53189-26-7 |
Molekularformel |
C12H24O12Pd3 |
Molekulargewicht |
679.6 g/mol |
IUPAC-Name |
acetic acid;palladium |
InChI |
InChI=1S/6C2H4O2.3Pd/c6*1-2(3)4;;;/h6*1H3,(H,3,4);;; |
InChI-Schlüssel |
FUKTVTHLBVPABW-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pd+2].[Pd+2].[Pd+2] |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Pd].[Pd].[Pd] |
Piktogramme |
Corrosive |
Synonyme |
Palladium(2+) Salt Acetic Acid Trimer; Palladium Acetate (Pd(OAc)2) Trimer; Acetic Acid Palladium Salt Trimer; Bis(acetato)palladium Trimer; Diacetatopalladium Trimer; Diacetoxypalladium Trimer; HyCat 1 Trimer; HyCat Base 1 Trimer; Palladium Acetate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



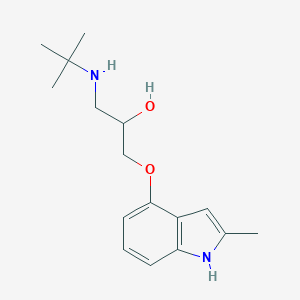




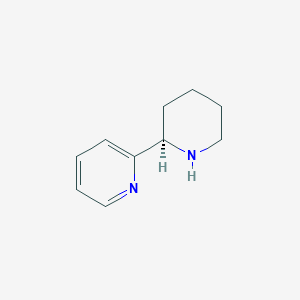
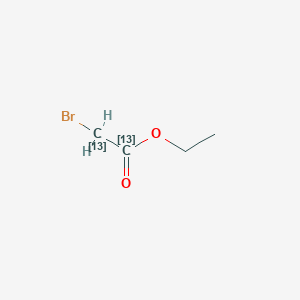
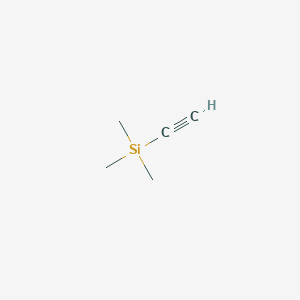
![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)

